molecular formula C9H9NO2 B8660054 1-Allyl-3-nitrobenzene

1-Allyl-3-nitrobenzene

Cat. No.: B8660054
M. Wt: 163.17 g/mol
InChI Key: PKRZOCHBKRVRNC-UHFFFAOYSA-N
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Description

1-Allyl-3-nitrobenzene is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-3-prop-2-enylbenzene

InChI

InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2

InChI Key

PKRZOCHBKRVRNC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of ethyltriphenylphosphonium bromide (22 g) in tetrahydrofuran (150 ml) at -78° C. was added dropwise a solution of n-butyllithium in hexane (59.3 mmol). The mixture was left to warm to room temperature over 30 minutes, then cooled to -78° C. and a solution of 3-nitrobenzaldehyde (7.5 g) in tetrahydrofuran (50 ml) was added dropwise. The reaction was left to warm to room temperature over 1 hour, poured into 2M hydrochloric acid (100 ml) and ethyl acetate (100 ml). The separated aqueous layer was extracted with ethyl acetate, the organic layers were combined and washed with water, saturated sodium bicarbonate (2×50 ml), brine (2×50 ml) and dried over magnesium sulphate. The solvent was removed under reduced pressure and the crude product purified by column chromatography to give 3-(2-propenyl)nitrobenzene (5.72 g). δ(60 MHz, CDCl3) 1.9 (3H,2d, CH3), 5.9 (1 H, m, =CH--CH3), 6.3 (1H, 2d, AR--CH) and 7.3-8.1 (4H, m, ArH). To a solution of the above 3-(2-propenyl)-nitrobenzene (5.7 g) in ethyl acetate (20 ml) was added 10% palladium on carbon (0.57 g). This mixture was hydrogenated at 50 psi for 2 hours at room temperature, filtered through Hyflo and solvent evaporated to yield the crude product which was purified by column chromatography to give 3-propylaniline (4.7 g), δ (60 MHz, CDCl3) 0.9 (3H, t, CH3), 1.5 (2H, m, CH2CH3), 2.4 (2H, t, CH2CH2CH3), 3.4 (2H, bs, NH2) and 6.1 to 7.0 (4H, m, ArH).
Quantity
0 (± 1) mol
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reactant
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59.3 mmol
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reactant
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7.5 g
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reactant
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50 mL
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100 mL
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reactant
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100 mL
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22 g
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catalyst
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of t-butylnitrite (535 μl, 4.5 mmol) and allyl bromide (3.9 ml, 45.0 mmol) in CH3CN (30 ml), 3-nitroaniline (414 mg, 3.0 mmol) was added during 20 minutes, while maintaining the temperature of the reaction mixture at 34-36° C. At the end of the addition of the aniline, extra t-butylnitrite (180 μl, 1.5 mmol) was added to the reaction mixture which then was stirred at 35° C. for one hour. The volatile material in the reaction mixture was removed at reduced pressure. Column chromatography (heptane-ethyl acetate 47:3) gave 420 mg of 3-allylnitrobenzene as a light yellow oil containing 36% of 3-bromonitrobenzene. This corresponds to 50% yield of 3-allylnitrobenzene. 1H NMR (CDCl3, 400 MHz) δ 8.10-8.08, (m, 1H), 8.08-8.05, (m, 1H), 7.56-7.51, (m, 1H), 7.50-7.44, (m, 1H), 6.02-5.91, (m, 1H), 5.20-5.10, (m, 2H), 3.50, (d, 2H, J=6.7 Hz); 13C NMR (CDCl3, 100 MHz) δ 148.8, 142.5, 136.1, 135.3, 129.7, 123.9, 121.8, 117.8, 40.1.
Quantity
535 μL
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reactant
Reaction Step One
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3.9 mL
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reactant
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414 mg
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reactant
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30 mL
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0 (± 1) mol
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180 μL
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